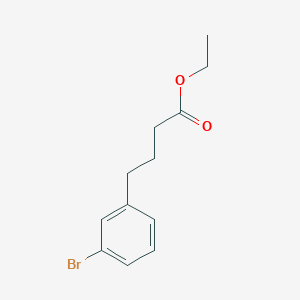

Ethyl 4-(3-bromophenyl)butanoate

Beschreibung

Ethyl 4-(3-bromophenyl)butanoate is an ester derivative featuring a brominated aromatic ring at the meta position of the phenyl group attached to a butanoate backbone. The bromine atom at the 3-position of the phenyl group enhances electrophilic reactivity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions. Its molecular weight is inferred to be approximately 271.15 g/mol, similar to its para-substituted counterpart, Ethyl 4-(4-bromophenyl)butanoate (CAS 105986-54-7) .

Eigenschaften

CAS-Nummer |

176088-58-7 |

|---|---|

Molekularformel |

C12H15BrO2 |

Molekulargewicht |

271.15 g/mol |

IUPAC-Name |

ethyl 4-(3-bromophenyl)butanoate |

InChI |

InChI=1S/C12H15BrO2/c1-2-15-12(14)8-4-6-10-5-3-7-11(13)9-10/h3,5,7,9H,2,4,6,8H2,1H3 |

InChI-Schlüssel |

ILEHSWZBPMQZEH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCC1=CC(=CC=C1)Br |

Kanonische SMILES |

CCOC(=O)CCCC1=CC(=CC=C1)Br |

Synonyme |

Benzenebutanoic acid, 3-broMo-, ethyl ester |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Position: Meta vs. Para Bromine

- Steric effects may differ compared to para-substituted analogs, influencing reactivity in catalytic reactions.

- Ethyl 4-(4-bromophenyl)butanoate (CAS 105986-54-7): Bromine at the para position exerts stronger resonance effects, enhancing electrophilicity of the aromatic ring. Widely used as a pharmaceutical intermediate, with a molecular weight of 271.15 g/mol and purity standards specified by suppliers like Aoen Chemical Technology Co., Ltd. .

Functional Group Variations: Ester vs. Ketone-Ester Hybrids

- Ethyl 4-(3-bromophenyl)-4-oxobutanoate (CAS 147374-04-7): Features a ketone moiety at the 4-position of the butanoate chain, increasing polarity and reactivity toward nucleophiles. Molecular weight: 285.13 g/mol. The ketone group enables participation in condensation reactions (e.g., Knoevenagel) and complex heterocyclic syntheses .

- Ethyl 3-(3-bromophenyl)-3-oxopropanoate (CAS 21575-91-7): Shorter chain (propanoate vs. butanoate) with a ketone at the 3-position. Similarity score of 0.96 to Ethyl 4-(3-bromophenyl)butanoate, suggesting overlapping applications in medicinal chemistry .

Halogen Substitution: Bromine vs. Chlorine

- Ethyl 4-(3-chlorophenyl)-3-oxobutanoate (CAS 221122-22-1): Chlorine substitution reduces molecular weight (255.74 g/mol) and alters reactivity. Chlorine’s lower electronegativity compared to bromine results in slower cross-coupling kinetics but improved stability under basic conditions .

- Ethyl 4-(3-chlorobenzylamino)butanoate (CAS 1391078-47-9): Incorporates an amino group, expanding utility in peptide-like syntheses. Molecular weight: 255.74 g/mol .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity Comparison

| Compound | Halogen | Position | Reactivity in Suzuki Coupling | Key Reactivity Features |

|---|---|---|---|---|

| Ethyl 4-(4-bromophenyl)butanoate | Br | Para | High (resonance-enhanced) | Preferred for aryl-aryl bond formation |

| Ethyl 4-(3-bromophenyl)butanoate | Br | Meta | Moderate | Steric hindrance may reduce efficiency |

| Ethyl 4-(3-chlorophenyl)-3-oxobutanoate | Cl | Meta | Low | Slower oxidative addition with catalysts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.